![molecular formula C8H14ClF3N2O B2787072 3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride CAS No. 1605121-55-8](/img/structure/B2787072.png)
3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride is a chemical compound with potential uses in various scientific and industrial fields. The presence of a trifluoromethyl group in its structure imparts unique properties that are often leveraged in medicinal chemistry for drug development. Additionally, its piperidine ring provides a robust framework for diverse chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of 3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride typically begins with the preparation of 3,3,3-trifluoropropanoyl chloride. This can be achieved by reacting trifluoroacetic acid with thionyl chloride under reflux conditions.
Amidation: : The resultant 3,3,3-trifluoropropanoyl chloride is then reacted with (3S)-piperidine in the presence of a base such as triethylamine. The reaction is generally carried out in an inert atmosphere to prevent any side reactions.
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid. This is usually done by dissolving the compound in an appropriate solvent and adding an excess of hydrochloric acid, followed by crystallization.
Industrial Production Methods
Industrial production of this compound scales up the aforementioned synthetic routes, focusing on process optimization and cost-efficiency. Key factors include:
Efficient Reagents Utilization: : Ensuring the optimal use of reagents to maximize yield and minimize waste.
Reaction Conditions Control: : Precise control of temperature, pressure, and inert atmosphere conditions to ensure consistent product quality.
Purification Techniques: : Implementation of advanced purification methods such as crystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: : Reduction of the carbonyl group can yield various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperoxybenzoic acid (mCPBA) for N-oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Nucleophiles: : Grignard reagents for nucleophilic substitution on the trifluoromethyl group.
Major Products
Oxidized Derivatives: : N-oxides formed from piperidine ring oxidation.
Reduced Derivatives: : Alcohols or amines formed from carbonyl group reduction.
Substitution Products: : Various functionalized compounds resulting from nucleophilic substitution.
科学的研究の応用
3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride finds applications across several scientific fields:
Chemistry
Synthetic Intermediates: : Used as a building block in the synthesis of more complex molecules.
Ligand Development: : Employed in the development of ligands for catalysis and coordination chemistry.
Biology
Enzyme Inhibition Studies: : Used to study enzyme interactions due to its ability to act as an inhibitor.
Protein Labeling: : Fluorinated compounds are often used in labeling studies to trace biological processes.
Medicine
Drug Development: : The unique structure of this compound makes it a valuable scaffold for developing new pharmaceuticals.
Therapeutic Research: : Investigated for potential therapeutic applications due to its bioactive properties.
Industry
Material Science: : Applied in the development of novel materials with enhanced chemical resistance and durability.
Agricultural Chemistry: : Used in the formulation of agrochemicals for crop protection.
作用機序
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: : Inhibition or activation of biochemical pathways, resulting in therapeutic or biological effects.
類似化合物との比較
Compared to other similar compounds, 3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride offers unique advantages:
Enhanced Stability: : The trifluoromethyl group provides increased chemical stability.
Increased Lipophilicity: : Greater membrane permeability due to the presence of fluorine atoms.
Biological Activity: : Higher potency in certain biological assays compared to its non-fluorinated counterparts.
List of Similar Compounds
3,3,3-Trifluoro-N-methylpropanamide: : Similar in structure but with a methyl group instead of the piperidine ring.
3,3,3-Trifluoro-N-ethylpropanamide: : Contains an ethyl group in place of the piperidine ring.
3,3,3-Trifluoro-N-cyclohexylpropanamide: : Features a cyclohexyl ring instead of the piperidine ring, offering different chemical properties.
特性
IUPAC Name |
3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)4-7(14)13-6-2-1-3-12-5-6;/h6,12H,1-5H2,(H,13,14);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVYGBKBPBJAJO-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
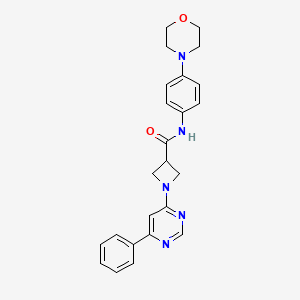

![2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2786994.png)
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2786998.png)
![1-benzyl-5-cyclohexyl-3-(2,4-dimethoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2786999.png)
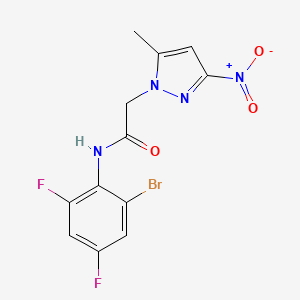
![3-[(3-CHLOROPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE](/img/structure/B2787003.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanenitrile](/img/structure/B2787005.png)
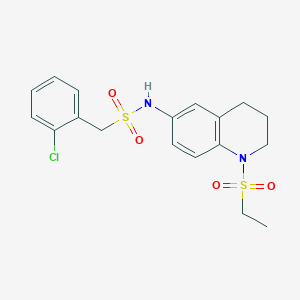
![4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2787008.png)
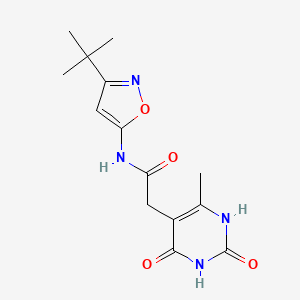
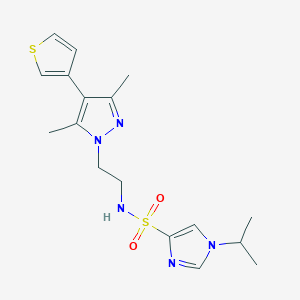
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2787011.png)
![4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2787012.png)
